molecular formula C4H6N4 B152227 Pyridazine-3,4-diamine CAS No. 61070-98-2

Pyridazine-3,4-diamine

Cat. No. B152227
CAS RN: 61070-98-2
M. Wt: 110.12 g/mol
InChI Key: BXFLYXZXQZSHOZ-UHFFFAOYSA-N
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Description

Pyridazine-3,4-diamine is an organic compound with the molecular formula C4H6N4 . It is a derivative of pyridazine, which is an aromatic, heterocyclic compound containing a six-membered ring with two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of Pyridazine-3,4-diamine is characterized by a six-membered ring with two adjacent nitrogen atoms . The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .


Chemical Reactions Analysis

Pyridazine derivatives, including Pyridazine-3,4-diamine, have been found to exhibit a wide range of pharmacological activities . Various chemical reactions involving pyridazine have been reported, including reactions with ketene N,S-acetals, N-tosylhydrazones, and 1,2,3-triazines .

Scientific Research Applications

Medicinal Chemistry: c-Met Protein Kinase Inhibition

Pyridazine-3,4-diamine derivatives have been identified as potent inhibitors of the c-Met protein kinase . This enzyme is implicated in various types of cancer, and its inhibition can be a promising strategy for targeted cancer therapies. The compound’s structural similarity to the clinical candidate Savolitinib, which contains pyridazine nuclei, underscores its potential in this field.

Neuropharmacology: GABA A Modulation

In neuropharmacology, pyridazine-3,4-diamine frameworks are explored for their GABA A allosteric modulating activity . This application is significant in the development of treatments for neurological disorders such as epilepsy, anxiety, and insomnia, where modulation of GABA A receptors can have therapeutic benefits.

Polymer Chemistry: Solar Cell Components

The incorporation of pyridazine-3,4-diamine into polymers has been researched for use in solar cells . These polymers can enhance the efficiency of solar cells, making them more viable for sustainable energy solutions. The compound’s ability to improve charge transfer and stability in solar cell materials is particularly noteworthy.

Fluorescent Probes

Pyridazine-3,4-diamine derivatives serve as fluorescent probes due to their photophysical properties . These compounds can be used in bioimaging and diagnostics to track biological processes in real-time, providing valuable insights into cellular functions and disease progression.

Optoelectronics: Fluorescent Materials and Sensors

The optoelectronic applications of pyridazine-3,4-diamine include its use as fluorescent materials and sensors . These materials are crucial in the development of devices that detect light and convert it into electrical signals, with applications ranging from light-emitting diodes (LEDs) to advanced sensing technologies.

Antimicrobial and Anticancer Agents

Pyridazine-3,4-diamine and its derivatives exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties . These compounds can be designed to target specific pathogens or cancer cells, offering a pathway to new treatments that are more effective and less toxic than current options.

Safety and Hazards

While specific safety data for Pyridazine-3,4-diamine is not available, pyridazine compounds can pose hazards. For instance, they can be combustible and cause skin and eye irritation . Always handle such compounds with appropriate safety measures.

Future Directions

The pyridazine ring, including in Pyridazine-3,4-diamine, is considered a promising scaffold for drug discovery due to its unique physicochemical properties . It has potential applications in molecular recognition and can be used to solve challenges associated with candidate optimization .

properties

IUPAC Name

pyridazine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-3-1-2-7-8-4(3)6/h1-2H,(H2,5,7)(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFLYXZXQZSHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423339
Record name pyridazine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61070-98-2
Record name pyridazine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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